N-(4-methylphenyl)-4-{2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethyl}piperazine-1-carboxamide
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Description
N-(4-methylphenyl)-4-{2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethyl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H19F3N2O3S2 and its molecular weight is 468.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
Pralsetinib acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its activity and preventing it from sending signals for cell growth and division . This compound has shown effective inhibition against common RET oncogenic mutations with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
By inhibiting the RET protein, Pralsetinib disrupts the RET signaling pathway , which plays a crucial role in cell proliferation and survival . This disruption can lead to the death of cancer cells that rely on this pathway for growth .
Pharmacokinetics
The ADME properties of Pralsetinib are as follows :
Result of Action
The inhibition of the RET protein by Pralsetinib leads to a decrease in cell proliferation and an increase in cell death, particularly in cancer cells with RET mutations . This results in a reduction in tumor size and potentially a halt in cancer progression .
properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-[[4-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3S2/c1-14-3-9-17(10-4-14)31(28,29)26(2)18-11-12-30-19(18)20(27)25-13-15-5-7-16(8-6-15)21(22,23)24/h3-12H,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCWTCWLTXVXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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